- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)
955028-90-7 structure
Product Name:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
CAS-Nr.:955028-90-7
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
Update Time:2025-05-23
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Inchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- InChI-Schlüssel: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- Lächelt: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 215.15214353g/mol
- Monoisotopenmasse: 215.15214353g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 235
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.8
- XLogP3: 1.4
Experimentelle Eigenschaften
- Dichte: 1.1±0.1 g/cm3
- Siedepunkt: 301.4±35.0 °C at 760 mmHg
- Flammpunkt: 136.1±25.9 °C
- Dampfdruck: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294726-1g |
(3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95%+ | 1g |
$408 | 2022-09-29 | |
| abcr | AB463601-1 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 1g |
€495.20 | 2023-04-21 | ||
| abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
| ChemScence | CS-0047862-100mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 100mg |
$124.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-250mg |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 250mg |
$207.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-1g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 1g |
$413.0 | 2022-04-26 | ||
| ChemScence | CS-0047862-5g |
rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 5g |
$1238.0 | 2022-04-26 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08383-25g |
1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel- |
955028-90-7 | 95% | 25g |
$2535 | 2023-09-07 | |
| TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referenz
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Referenz
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Referenz
- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Referenz
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Iodomesitylene Diacetate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Verwandte Literatur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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